Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate

Description

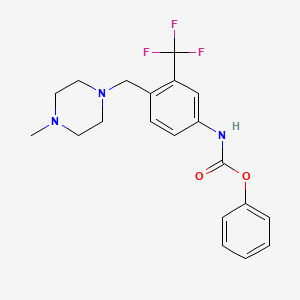

Chemical Structure:

The compound (CAS: 890171-95-6) features a phenyl carbamate group linked to a substituted phenyl ring containing a trifluoromethyl (-CF₃) group and a 4-methylpiperazinylmethyl (-CH₂-C₄H₈N₂-CH₃) moiety. Its molecular formula is C₂₀H₂₂F₃N₃O₂, with a molecular weight of 393.4 g/mol .

Properties

Molecular Formula |

C20H22F3N3O2 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

phenyl N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27) |

InChI Key |

CBARVIUPOPBRFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally involves:

- Step 1: Preparation of the substituted aniline or phenol intermediate bearing the trifluoromethyl group and the piperazine substituent.

- Step 2: Reaction of this intermediate with phenyl chloroformate or phenyl carbamoyl chloride to form the carbamate linkage.

- Step 3: Purification through crystallization or chromatographic methods to isolate the final product.

Specific Preparation Protocols

These steps highlight the importance of temperature control (0-30 °C for carbamate formation), choice of solvent (DMF, toluene), and base (DIPEA) to optimize reaction efficiency and product purity.

Reaction Mechanism Insights

- The nucleophilic amine or phenol attacks the electrophilic carbonyl carbon of phenyl chloroformate, forming the carbamate bond.

- The trifluoromethyl group on the aromatic ring influences electronic properties, potentially affecting reaction rates and stability.

- Piperazine nitrogen atoms may also participate in side reactions; hence, methylation (4-methylpiperazine) helps modulate reactivity and solubility.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of piperazine methylene protons, aromatic protons, and carbamate NH signals.

- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch around 1660 cm^-1 and NH stretching vibrations observed.

- High-Performance Liquid Chromatography (HPLC): Purity assessment typically >98% after purification steps.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C20H22F3N3O2.

Data Summary Table of Preparation Conditions and Yields

| Parameter | Condition | Outcome / Yield | Notes |

|---|---|---|---|

| Solvent | N,N-dimethylformamide (DMF) | Efficient carbamate formation | Polar aprotic solvent facilitates nucleophilic substitution |

| Temperature | 0-10 °C initial, then 25-30 °C | Optimal for reaction control | Prevents decomposition and side reactions |

| Base | N-ethyl-N,N-diisopropylamine (DIPEA) | Promotes coupling reactions | Commonly used for carbamate synthesis |

| Reaction Time | 3 to 39 hours depending on step | Longer times for coupling/hydrazide reactions | Monitored by TLC |

| Purification | Water quenching, filtration, IPA or MTBE recrystallization | High purity solid obtained | Essential for removing impurities |

| Yield Range | 4.07% to 77.4% | Variable depending on step and substrate | Optimized in scale-up processes |

Research Findings from Varied Sources

- The primary synthetic approach is consistent across multiple studies, emphasizing the use of phenyl chloroformate and substituted piperazine intermediates in DMF or toluene solvents under controlled temperatures.

- The trifluoromethyl substitution enhances the compound’s pharmacokinetic properties but requires careful reaction condition optimization to maintain stability during synthesis.

- The use of DIPEA as a base is standard to neutralize HCl generated and to facilitate carbamate bond formation.

- Purification by crystallization from methyl tert-butyl ether is preferred for industrial scale due to ease of solvent removal and product isolation.

- Analytical techniques such as NMR, IR, and HPLC are universally employed to confirm structure and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or basic conditions to yield amines and carbonates. For this compound:

-

Acidic Hydrolysis : Protonation of the carbamate oxygen destabilizes the carbonyl group, leading to cleavage. This produces 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and phenyl carbonate derivatives.

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon results in the release of CO₂ and formation of the corresponding amine and phenol.

Key Conditions :

| Reaction Type | pH Range | Temperature | Outcome |

|---|---|---|---|

| Acidic | 1–3 | 50–80°C | Amine + Phenyl carbonate |

| Basic | 10–12 | 25–60°C | Amine + Phenol + CO₂ |

Aminolysis

The carbamate group reacts with amines to form substituted ureas. For example:

-

Reaction with primary amines (e.g., methylamine) yields N-methyl-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl urea derivatives.

-

Secondary amines (e.g., piperidine) require elevated temperatures (70–100°C) and polar aprotic solvents (e.g., DMF) for efficient conversion.

Mechanistic Insight :

-

Nucleophilic attack by the amine on the carbamate carbonyl.

-

Release of phenol as a leaving group.

Transesterification

In the presence of alcohols (e.g., methanol, ethanol) and catalytic bases (e.g., NaOMe), the phenyl ester group is replaced by alkyl esters:

-

Example: Methanol produces methyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate .

Optimized Conditions :

| Alcohol | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | NaOMe | 60°C | 85–90 |

| Ethanol | NaOEt | 70°C | 80–85 |

Curtius Rearrangement

The compound’s carbamate group can participate in Curtius rearrangements when treated with diphenylphosphoryl azide (DPPA) and tert-butanol:

-

Forms tert-butyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate .

-

Mechanism :

Yield : 60–70% after purification .

Coupling Reactions

The piperazine moiety enables coupling with electrophilic partners:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Example Reaction :

textPhenyl carbamate + Acetyl chloride → N-acetylpiperazine derivative + HCl

Stability Under Oxidative Conditions

-

Primary Products : Oxidized piperazine fragments (e.g., pyrazine derivatives) and carboxylic acids.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the carbamate N–O bond, generating free radicals. These intermediates can dimerize or react with scavengers like TEMPO.

Scientific Research Applications

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations :

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP in all analogues, enhancing membrane permeability.

- Solubility : Piperazine derivatives generally improve aqueous solubility due to their basic nitrogen atoms.

- Metabolic Stability : Carbamates are less prone to enzymatic hydrolysis than esters but may act as prodrugs, releasing active amines .

Biological Activity

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 301.3074 g/mol. The compound features a piperazine moiety, which is known for its versatility in drug design, particularly in enhancing biological activity and selectivity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. The piperazine ring contributes to the binding affinity for specific receptors or enzymes.

1. Antitumor Activity

Research has indicated that compounds containing piperazine derivatives exhibit promising antitumor activities. In particular, studies have shown that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| CHMFL-ABL-121 | 2 (against ABL wt) | Inhibits BCR-ABL signaling pathway | |

| Similar derivatives | Subnanomolar range | Induces apoptosis |

2. Antimicrobial Activity

The presence of the piperazine moiety has been linked to antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

3. Neuropharmacological Effects

Piperazine derivatives are often evaluated for their effects on the central nervous system. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluating the efficacy of phenyl carbamates demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition (TGI) in xenograft models. For instance, a related compound showed a TGI of 52% at a dose of 50 mg/kg/day without notable toxicity .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, compounds with piperazine rings were tested for their ability to modulate serotonin receptors, indicating potential use in treating mood disorders.

Research Findings

Recent research has focused on optimizing the structure of phenyl carbamates to enhance their biological activity while minimizing side effects. Various substitutions on the piperazine ring have been explored to improve selectivity and potency against specific targets.

Key Findings:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate, and what are common pitfalls?

- Methodology : A modular approach is often employed, starting with the synthesis of the trifluoromethylphenyl core. Key steps include:

- Amide coupling : Use of HATU or EDCI/HOBt for carbamate formation, as seen in structurally related kinase inhibitors .

- Piperazine functionalization : Alkylation of 4-methylpiperazine with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Pitfalls : Hydrolysis of the trifluoromethyl group under acidic/basic conditions and steric hindrance during coupling reactions.

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical techniques :

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 ppm) .

- HPLC-MS : Retention time and m/z values (e.g., [M+H]⁺) should match theoretical calculations (C₂₆H₂₇F₃N₃O₂, exact mass 482.20).

- Elemental analysis : Carbon and nitrogen content must align with predicted values (±0.4%) .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (100 mg/mL with warming) or ethanol (80 mg/mL) .

- Stability : Susceptible to hydrolysis in aqueous buffers (pH < 5 or > 8); store lyophilized at -20°C under inert gas .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence target selectivity in kinase inhibition studies?

- Mechanistic insight : The piperazine group enhances solubility and interacts with hinge regions of kinases (e.g., BCR-ABL). Its methylation reduces off-target binding to hERG channels, improving cardiovascular safety profiles .

- Experimental design : Compare IC₅₀ values against wild-type vs. mutant kinases (e.g., T315I BCR-ABL) using ATP-competitive assays .

Q. What strategies can resolve contradictions in SAR data for analogs of this compound?

- Approach :

- Crystallography : Resolve binding modes of analogs with divergent activity (e.g., co-crystal structures with ABL1 kinase) .

- Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., trifluoromethyl vs. methyl) to binding affinity .

Q. How can researchers optimize pharmacokinetic properties for in vivo efficacy studies?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.